Diethyl ethyl(1-methylbutyl)malonate

Barbiturate synthesis Structure-activity relationship Drug duration

Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2; molecular formula C14H26O4; molecular weight 258.35 g/mol) is a disubstituted malonic ester derivative bearing ethyl and 1-methylbutyl (sec-pentyl) groups at the C2 position. The compound exists as a clear colorless oil with a density of 0.986 g/cm³ at 20°C and a boiling point of 120–122°C at 8 Torr (267.6°C at 760 mmHg).

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 76-72-2
Cat. No. B031769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ethyl(1-methylbutyl)malonate
CAS76-72-2
SynonymsEthyl(1-methylbutyl)-malonic Acid Diethyl Ester;  Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester;  Ethyl(1-methylbutyl)-propanedioic Acid Diethyl Ester;  NSC 10824
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)OCC
InChIInChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
InChIKeyIYXGSMUGOJNHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 20 g/L at 20 °C
Miscible with ethanol, ether;  very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol;  insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol;  slightly soluble in alcohol and water;  insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2): Procurement-Grade Overview for Barbiturate Precursor and Fine Chemical Synthesis


Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2; molecular formula C14H26O4; molecular weight 258.35 g/mol) is a disubstituted malonic ester derivative bearing ethyl and 1-methylbutyl (sec-pentyl) groups at the C2 position [1]. The compound exists as a clear colorless oil with a density of 0.986 g/cm³ at 20°C and a boiling point of 120–122°C at 8 Torr (267.6°C at 760 mmHg) . It serves as the immediate and functionally non-substitutable precursor in the industrial synthesis of pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid), a medium-duration barbiturate [2]. The 1-methylbutyl substituent introduces specific steric and lipophilic properties that directly translate to the pharmacological duration profile of the final active pharmaceutical ingredient, distinguishing this compound from alternative malonate esters used for short-acting or long-acting barbiturates [3].

Diethyl ethyl(1-methylbutyl)malonate: Why In-Class Malonate Esters Cannot Be Interchanged for Pentobarbital-Directed Synthesis


Within the broader class of C2-disubstituted diethyl malonates, structural interchange is precluded by the absolute specificity of the alkyl substituents in defining downstream barbiturate pharmacological properties. The 5-alkyl and 5-alkenyl groups of barbiturates are derived exclusively from the C2 substituents of the malonate precursor; altering the malonate alkyl group changes the barbiturate's duration of action, potency, and therapeutic index [1]. Diethyl ethyl(1-methylbutyl)malonate contains a 1-methylbutyl (sec-pentyl) group that yields pentobarbital, a medium-duration agent with an onset of 10–15 minutes and duration of 3–4 hours [2]. In contrast, diethyl ethyl(isoamyl)malonate (CAS 77-24-7) generates amobarbital (intermediate duration), while diethyl allyl(1-methylbutyl)malonate generates secobarbital (short duration). Procurement of an incorrect malonate analog results in the synthesis of a different barbiturate entirely, with regulatory, pharmacological, and safety implications that render generic substitution invalid [3].

Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2): Quantified Differentiation Evidence for Scientific Procurement Decisions


1-Methylbutyl vs. Isoamyl Substituent: Quantified Impact on Barbiturate Pharmacological Duration

The 1-methylbutyl (sec-pentyl) substituent of diethyl ethyl(1-methylbutyl)malonate confers a medium duration of action (3–4 hours) to the resulting barbiturate pentobarbital, distinct from the intermediate duration (4–6 hours) of amobarbital derived from diethyl ethyl(isoamyl)malonate and the short duration (2–3 hours) of secobarbital derived from diethyl allyl(1-methylbutyl)malonate [1]. This duration classification is established through clinical pharmacodynamic measurement of hypnotic effect persistence rather than computed properties [2].

Barbiturate synthesis Structure-activity relationship Drug duration

Purity Specification Benchmark: 98% (GC) as Minimum Acceptable Grade for Barbiturate Precursor Applications

Reputable vendors specify diethyl ethyl(1-methylbutyl)malonate at ≥98% purity by gas chromatography (GC), with 95% grade also commercially available for less demanding applications . The 98% (GC) minimum purity specification is recommended for pharmaceutical intermediate synthesis to minimize purification burdens and side reactions during barbiturate condensation .

Quality control Purity specification Procurement standard

Structural Identity Confirmation: Distinctive 1-Methylbutyl Substituent Differentiates from Positional Isomer Ethyl(isoamyl)malonate (CAS 77-24-7)

Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2) contains a 1-methylbutyl (sec-pentyl) group attached at the C2 position via a secondary carbon. Its positional isomer, diethyl ethyl(isoamyl)malonate (CAS 77-24-7; synonym: ethylisopentylmalonate), contains an isoamyl (3-methylbutyl) group attached via a primary carbon. The two isomers share the identical molecular formula C14H26O4 and molecular weight 258.35 g/mol but produce barbiturates with different pharmacological durations [1]. Analytical differentiation is achievable by GC-MS or NMR spectroscopy; SpectraBase provides reference FTIR and MS spectra for the 1-methylbutyl derivative [2].

Structural characterization Isomer differentiation CAS registry

Physical Form and Storage Stability: Oily Liquid with Refrigeration Requirement for Long-Term Integrity

Diethyl ethyl(1-methylbutyl)malonate is a clear colorless oil with density 0.986 g/cm³ at 20°C, distinguishing it from related solid malonate derivatives that require different handling protocols . The compound requires refrigerated storage to maintain stability; some vendors specify -20°C storage for maximum product recovery . In contrast, simpler diethyl alkylmalonates such as diethyl ethylmalonate exhibit greater room-temperature stability and do not require refrigeration [1].

Physical property Stability Storage condition

Lipophilicity Differentiation: Computed XLogP3 of 4.0 Reflects Substituent-Specific Partitioning Properties

The computed XLogP3 value for diethyl ethyl(1-methylbutyl)malonate is 4.0, as calculated by PubChem using the XLogP3 3.0 algorithm [1]. This lipophilicity value derives from the combined contributions of the ethyl (C2) and 1-methylbutyl (C5 branched) substituents. For comparison, diethyl ethyl(isoamyl)malonate (CAS 77-24-7), a structural isomer with identical molecular formula, exhibits a reported logP value of 3.315 [2]. The 0.685 unit difference reflects the effect of branching position on partitioning behavior, which may influence extraction efficiency during workup and chromatographic purification.

Lipophilicity Physicochemical property QSAR

Reaction with Urea: Exclusive Condensation Partner for Pentobarbital Formation

Diethyl ethyl(1-methylbutyl)malonate undergoes condensation with urea to form 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital) as described in standard organic chemistry curricula [1]. The reaction proceeds via nucleophilic acyl substitution involving both ester groups of the malonate and the nitrogen nucleophiles of urea, yielding the six-membered barbituric acid ring [2]. This transformation is specific to the malonate-urea pairing; alternative nitrogen sources (thiourea, substituted ureas) generate different products. The condensation efficiency depends on the steric accessibility of the malonate C2 position, which is influenced by the 1-methylbutyl substituent [3].

Condensation reaction Barbiturate synthesis Ureide formation

Diethyl ethyl(1-methylbutyl)malonate (CAS 76-72-2): Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Pentobarbital Synthesis: Medium-Duration Barbiturate Production

Diethyl ethyl(1-methylbutyl)malonate serves as the exclusive direct malonate precursor for synthesizing pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid), a medium-duration barbiturate with 3–4 hour clinical activity [1]. The condensation reaction with urea proceeds under sodium ethoxide catalysis, with the 1-methylbutyl substituent directly transferred to the barbiturate 5-position . No alternative malonate can yield this specific barbiturate; procurement of CAS 76-72-2 is mandatory for pentobarbital-directed synthetic campaigns.

Reference Standard and Analytical Method Development

As a disubstituted malonic ester with well-characterized spectroscopic properties, diethyl ethyl(1-methylbutyl)malonate is employed in analytical method development for forensic toxicology and pharmaceutical quality control [1]. Reference spectra including NMR, FTIR, and GC-MS are available in spectral databases, enabling its use as a calibration standard for detecting barbiturate precursors in synthetic intermediates and final products .

Malonate Enolate Alkylation Studies: Steric Hindrance Model Substrate

The compound serves as a model substrate for studying sequential malonate alkylation reactions under steric constraint. The 1-methylbutyl group introduces significant steric hindrance at the C2 position, affecting enolate formation kinetics and subsequent alkylation yields [1]. This makes the compound valuable for optimizing reaction conditions involving bulky alkyl halides in malonic ester synthesis methodologies .

Electrochemical Ureide Synthesis Research

Diethyl ethyl(1-methylbutyl)malonate is documented as a reagent in electrochemical synthesis of ureides from esters using urea [1]. This application is noted across multiple vendor technical datasheets and chemical databases, indicating its established role in electrochemical methodology development for nitrogen-containing heterocycle construction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl ethyl(1-methylbutyl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.